molecular formula C10H16Cl2N2 B1450198 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride CAS No. 2060063-91-2

2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride

Cat. No.: B1450198
CAS No.: 2060063-91-2
M. Wt: 235.15 g/mol
InChI Key: BYOCYAOZMBJOHK-UHFFFAOYSA-N
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Description

2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a dihydroindole core with two methyl groups at the 2-position and an amine group at the 3-position, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further steps to introduce the dimethyl and amine groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the original compound.

Scientific Research Applications

2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indol-5-ylmethylamine: Similar structure but lacks the dimethyl groups.

    5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole: Contains methoxy groups instead of methyl groups.

    1H-indole-3-carbaldehyde: An indole derivative with an aldehyde group at the 3-position.

Uniqueness

2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups and the amine functionality at the 3-position makes it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-1,3-dihydroindol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-10(2)9(11)7-5-3-4-6-8(7)12-10;;/h3-6,9,12H,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOCYAOZMBJOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2N1)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
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2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
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2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
Reactant of Route 4
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
Reactant of Route 5
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
Reactant of Route 6
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride

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